N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester
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Overview
Description
N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a desmethylated canadalisol core and an ethyl ester functional group. The compound’s distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester typically involves multiple steps, including the desmethylation of canadalisol and the subsequent esterification of the resulting carboxylic acid. The synthetic route may involve the following steps:
Desmethylation: The starting material, canadalisol, undergoes a desmethylation reaction using a suitable reagent such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) under controlled conditions to remove the methyl group.
Carboxylation: The desmethylated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to introduce the carboxylic acid functional group.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol (C2H5OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form the ethyl ester.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.
Industry: The compound is explored for its applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester can be compared with other similar compounds, such as:
N-Desmethyl Thebaine N-Carboxylic Acid Methyl Ester: This compound shares a similar desmethylated core structure but differs in the ester functional group (methyl ester vs. ethyl ester).
N-Desmethyl Canadalisol N-Carboxylic Acid Methyl Ester: Similar to the target compound but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific ester functional group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl (5S)-5-[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]methyl]-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7/c1-4-29-23(26)24-8-7-15-10-20-21(31-13-30-20)11-16(15)18(24)9-14-5-6-19(27-2)22(28-3)17(14)12-25/h5-6,10-11,18,25H,4,7-9,12-13H2,1-3H3/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJXFUDTUXDQGT-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=CC3=C(C=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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